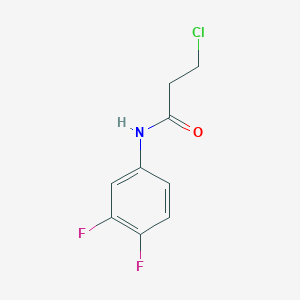

3-chloro-N-(3,4-difluorophenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(3,4-difluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUIQHWEHAHIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392792 | |

| Record name | 3-chloro-N-(3,4-difluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132669-28-4 | |

| Record name | 3-chloro-N-(3,4-difluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-chloro-N-(3,4-difluorophenyl)propanamide

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(3,4-difluorophenyl)propanamide, a halogenated secondary amide of significant interest in medicinal chemistry and organic synthesis. This document details the compound's chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis and purification. Furthermore, it outlines the analytical methodologies crucial for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also explores the compound's chemical reactivity, potential applications as a synthetic building block, and essential safety considerations. This document is intended for researchers, scientists, and drug development professionals who require a detailed, practical understanding of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound characterized by a propanamide backbone linked to a 3,4-difluorinated phenyl group. The presence of both a reactive chloroalkyl group and a difluorophenyl moiety makes it a valuable intermediate for introducing these functionalities into more complex molecules.

1.1. Chemical Structure

The molecular structure consists of a 3,4-difluoroaniline core acylated by 3-chloropropionyl chloride. The resulting amide linkage is central to its chemistry, while the terminal chlorine atom serves as a key site for subsequent chemical modifications.

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

N [label="N", fontcolor="#202124"];

C1 [label="C", fontcolor="#202124"];

O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

C2 [label="C", fontcolor="#202124"];

C3 [label="C", fontcolor="#202124"];

Cl [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];

C4 [label="C", fontcolor="#202124"];

C5 [label="C", fontcolor="#202124"];

C6 [label="C", fontcolor="#202124"];

C7 [label="C", fontcolor="#202124"];

C8 [label="C", fontcolor="#202124"];

C9 [label="C", fontcolor="#202124"];

F1 [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];

F2 [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];

H_N [label="H", fontcolor="#202124"];

// Positioning

N [pos="0,0!"];

C1 [pos="1,0.5!"];

O1 [pos="1,1.5!"];

C2 [pos="2,-0.2!"];

C3 [pos="3,0.5!"];

Cl [pos="4,-0.2!"];

C4 [pos="-1,-0.5!"];

C5 [pos="-1.5,-1.5!"];

C6 [pos="-2.5,-1.5!"];

C7 [pos="-3,-0.5!"];

C8 [pos="-2.5,0.5!"];

C9 [pos="-1.5,0.5!"];

F1 [pos="-3.5,1.2!"];

F2 [pos="-4,-0.5!"];

H_N [pos="-0.5,0.7!"];

// Bonds

N -- C1;

C1 -- O1 [style=double];

C1 -- C2;

C2 -- C3;

C3 -- Cl;

N -- C4;

C4 -- C9;

C9 -- C8;

C8 -- C7;

C7 -- C6;

C6 -- C5;

C5 -- C4;

C8 -- F1;

C7 -- F2;

N -- H_N;

// Benzene ring double bonds

edge [style=double];

C4 -- C5;

C6 -- C7;

C8 -- C9;

}

Caption: Standard laboratory workflow for the synthesis and purification.

2.2. Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

Materials:

-

3,4-Difluoroaniline (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol & Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 3,4-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive 3-chloropropionyl chloride. TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the amide product.[1]

-

Acylation: Cool the solution to 0°C using an ice bath. Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

-

Causality: Slow, dropwise addition at low temperature is essential to control the exothermic reaction, preventing the formation of side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Aqueous Work-up: Quench the reaction by adding 1 M HCl to neutralize excess TEA. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Causality: The HCl wash removes the triethylammonium salt and any remaining aniline. The NaHCO₃ wash removes any residual acidic impurities. The brine wash removes bulk water from the organic phase before drying.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/hexane mixture, to afford the final product as a crystalline solid.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the difluorophenyl ring, the amide proton (a broad singlet), and the two methylene groups (-CH₂-) of the propanamide chain, which will appear as triplets due to coupling.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two aliphatic carbons.

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will confirm the presence and chemical environment of the two fluorine atoms on the aromatic ring.[2]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹

-

C=O stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹

-

C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-Cl stretch: A peak in the 600-800 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (219.62). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its terminal chlorine atom.

4.1. Key Reactions

The primary reaction pathway involves the nucleophilic substitution of the chlorine atom. This allows for the introduction of various functional groups, making it a versatile building block for constructing more complex molecules.

Caption: Primary reactivity pathway via nucleophilic substitution.

4.2. Applications in Drug Discovery and Development

The 3,4-difluorophenyl motif is a common feature in many biologically active compounds, as fluorine substitution can enhance metabolic stability, binding affinity, and cell permeability. The N-aryl propanamide scaffold itself is present in various pharmaceutical agents. Consequently, this compound serves as a key intermediate in the synthesis of potential therapeutics. While specific applications are often proprietary, its structure is related to intermediates used in the development of kinase inhibitors, anti-infective agents, and modulators of various cellular signaling pathways.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Class: Irritant.[4]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the dual functionality of a reactive chloroalkyl chain and a metabolically robust difluorophenyl ring, makes it an important building block for the creation of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).

- SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-.

-

PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Organic Chemistry Frontiers. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide. Retrieved from [Link]

- PubChemLite. (n.d.). 3-chloro-n-(3-fluorophenyl)propanamide (C9H9ClFNO).

-

ChemBK. (n.d.). 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide. Retrieved from [Link]

- Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 566-574.

-

ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

Sources

- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

An In-depth Technical Guide to 3-chloro-N-(3,4-difluorophenyl)propanamide (CAS Number: 132669-28-4)

This technical guide provides a comprehensive overview of 3-chloro-N-(3,4-difluorophenyl)propanamide, a halogenated secondary amide that serves as a key building block in organic synthesis. While not extensively documented as an end-product, its structural motifs are of significant interest to researchers and drug development professionals. This document synthesizes available data with established chemical principles to offer field-proven insights into its properties, synthesis, characterization, and potential applications.

Core Compound Properties and Specifications

This compound is a solid organic compound at room temperature.[1][2] Its core structure consists of a propanamide backbone with a chlorine substituent at the third position and a 3,4-difluorophenyl group attached to the amide nitrogen.

| Property | Value | Source |

| CAS Number | 132669-28-4 | [3][4][5][6][7] |

| Molecular Formula | C₉H₈ClF₂NO | [3][6][7] |

| Molecular Weight | 219.62 g/mol | [1][5] |

| Appearance | Solid (predicted/typical for similar compounds) | [2] |

| Melting Point | 76 °C (Predicted) | [1] |

| Boiling Point | 348.5±42.0 °C (Predicted) | [1] |

| Purity (Typical) | ≥95% | [4][5] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution of 3,4-difluoroaniline with 3-chloropropionyl chloride. This is a standard and reliable method for forming the amide bond.

Experimental Protocol: Amide Bond Formation

Objective: To synthesize this compound with high yield and purity.

Materials:

-

3,4-difluoroaniline

-

3-chloropropionyl chloride

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluoroaniline in anhydrous DCM.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Base Addition: Add triethylamine to the cooled solution. TEA acts as an acid scavenger, neutralizing the hydrochloric acid byproduct of the reaction.

-

Acyl Chloride Addition: Slowly add 3-chloropropionyl chloride to the reaction mixture dropwise. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product.

The causality behind these steps lies in the fundamental principles of organic chemistry. The cooling of the reaction mixture controls the reaction rate and prevents the formation of side products. The use of a non-nucleophilic base is essential to prevent it from competing with the aniline in reacting with the acyl chloride. Anhydrous conditions are necessary as acyl chlorides are reactive towards water.

Caption: Synthetic pathway for this compound.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound.

Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H NMR and ¹³C NMR) is essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons of the difluorophenyl ring, the amide proton, and the protons of the chloropropyl chain. The splitting patterns and integration values will be indicative of the compound's structure.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, corresponding to the aromatic carbons, the carbonyl carbon, and the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Expected Result: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 219.62 g/mol .[1][5] The isotopic pattern of chlorine should also be observable.

Caption: Analytical workflow for compound characterization.

Role as a Pharmaceutical Intermediate

While this compound is not known to be an active pharmaceutical ingredient (API) itself, its structure suggests its utility as a key intermediate in the synthesis of more complex molecules with potential biological activity. Halogenated aromatic amides are common motifs in medicinal chemistry.[8][9][10] The chlorine atom on the propanamide chain provides a reactive site for further chemical transformations, such as nucleophilic substitution reactions.

For instance, similar chloro-N-phenylpropanamide structures are used as precursors in the synthesis of compounds with potential applications in treating diseases like non-small cell lung cancer.[11] The difluorophenyl group is also a common feature in many modern pharmaceuticals, often introduced to modulate the electronic and metabolic properties of the molecule.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12][13][14]

-

Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry place.[14]

While a specific safety data sheet (SDS) for this exact compound is not widely available, the general guidelines for handling halogenated amides should be followed. These compounds are often classified as irritants.[1]

References

- This compound. (n.d.). King-Pharm.

- This compound. (n.d.). Echemi.

- AB220371 | CAS 132669-28-4. (n.d.). abcr Gute Chemie.

- 132669-28-4 this compound. (n.d.). AKSci.

- This compound - CAS:132669-28-4. (n.d.). 北京欣恒研科技有限公司.

- This compound [132669-28-4]. (n.d.). Chemsigma.

- Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970). (n.d.). EvitaChem.

- 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, December 18).

- Safety Data Sheet. (2021, October 12). ChemScene.

- 3-chloro-N-(2,4-difluorophenyl)propanamide. (n.d.). Appchem.

- Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE. (2023, July 15). ChemicalBook.

- Analytical Method Summaries. (2023, December 10).

- 3-Chloro-N-(2,5-difluorophenyl)propanamide. (n.d.). ECHEMI.

- 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide. (n.d.). ChemBK.

- 3-Chloro-N-(4-chlorophenyl)propanamide. (n.d.). PubChem.

- 3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). National Institutes of Health.

- Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. (n.d.). Google Patents.

- Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2025, June 28). ResearchGate.

- 3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). ResearchGate.

- Environmental Chemistry Method for Propanil & 3,4-DCA in Water. (n.d.). Environmental Protection Agency.

- Analytical Methods. (2025, August 28). Royal Society of Chemistry.

Sources

- 1. echemi.com [echemi.com]

- 2. 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | 131605-66-8 [sigmaaldrich.com]

- 3. 132669-28-4 this compound [chemsigma.com]

- 4. AB220371 | CAS 132669-28-4 – abcr Gute Chemie [abcr.com]

- 5. 132669-28-4 this compound AKSci 3770AD [aksci.com]

- 6. This compound - CAS:132669-28-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. This compound [132669-28-4] | Chemsigma [chemsigma.com]

- 8. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]

- 12. chemscene.com [chemscene.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

physicochemical properties of 3-chloro-N-(3,4-difluorophenyl)propanamide

An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(3,4-difluorophenyl)propanamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are the foundation upon which its pharmacokinetic and pharmacodynamic profiles are built, influencing everything from absorption and distribution to metabolic stability and target engagement.[1][2] This guide provides a comprehensive technical overview of this compound, a halogenated secondary amide of interest to researchers in medicinal chemistry and materials science. As an intermediate or building block, its properties dictate its handling, reactivity, and suitability for incorporation into more complex molecular scaffolds.

This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these critical parameters. By understanding the "why" behind the protocols, researchers can better interpret data, anticipate challenges, and design more effective development strategies.

Chemical Identity and Structure

The first step in characterizing any compound is to establish its unequivocal identity. This compound is a synthetic organic molecule featuring a propanamide backbone linked to a 3,4-difluorinated phenyl ring.

-

IUPAC Name: this compound

-

CAS Number: 132669-28-4

-

Molecular Formula: C₉H₈ClF₂NO

-

Chemical Structure:

Core Physicochemical Properties

The utility of a chemical entity in a research and development setting is largely governed by its physical and chemical properties. The data presented below for this compound have been aggregated from chemical supplier databases. It is crucial to note that some of these values are predicted via computational models, a common practice in early-stage compound assessment, and should be confirmed experimentally for mission-critical applications.

| Property | Value | Source | Significance in Drug Development |

| Molecular Weight | 219.62 g/mol | [1] | Affects diffusion, membrane permeability, and overall "drug-likeness." Compounds under 500 Da are often preferred for oral bioavailability.[1] |

| Melting Point | 76 °C | [1] | Indicates purity and solid-state stability. A sharp melting range is characteristic of a pure crystalline solid.[3] |

| Boiling Point | 348.5 ± 42.0 °C (Predicted) | [1] | Relevant for purification (distillation) and assessing thermal stability under processing conditions. |

| Density | 1.382 ± 0.06 g/cm³ (Predicted) | [1] | Important for formulation, especially for solid dosage forms and suspensions. |

| Lipophilicity (XLogP3) | 1.8 | [1] | A key predictor of membrane permeability, solubility, and metabolism. A balanced LogP is crucial for optimal ADME properties.[4] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1] | Estimates the surface area of polar atoms, correlating with hydrogen bonding potential and membrane permeability. |

| Hydrogen Bond Donors | 1 | [1] | The N-H group can donate a hydrogen bond, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | [1] | The oxygen and fluorine atoms can accept hydrogen bonds, impacting aqueous solubility and target interactions. |

| Rotatable Bonds | 3 | [1] | Relates to conformational flexibility, which can affect receptor binding affinity and specificity. |

Experimental Methodologies for Physicochemical Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following sections describe standard, authoritative methodologies for determining the key properties listed above. The causality behind experimental choices is explained to provide a deeper understanding of the data's reliability and relevance.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. The capillary method is the standard technique recognized by most pharmacopeias.[5][6]

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting range. A narrow range (typically < 2°C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[3]

Step-by-Step Protocol:

-

Sample Preparation: The crystalline sample of this compound must be thoroughly dried and crushed into a fine powder to ensure uniform heat distribution.[5]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2–3 mm.

-

Apparatus Setup: The capillary is placed in the heating block of a calibrated melting point apparatus, adjacent to a high-precision thermometer or sensor.

-

Heating Ramp: An initial rapid heating ramp is used to find an approximate melting point. A second, slower determination is then performed, with the temperature ramped at a controlled rate (e.g., 1–2 °C/min) starting from about 10 °C below the approximate melting point.[3][6]

-

Observation & Recording: The temperature is recorded at the first sign of liquid formation (onset) and when the last solid particle disappears (clear point). This range is the reported melting point.

Workflow for Melting Point Determination

Caption: Workflow for USP/EP-compliant melting point determination.

Solubility Assessment (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's bioavailability. The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then measured, representing its solubility.

Step-by-Step Protocol:

-

System Preparation: An excess of this compound is added to a vial containing a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline to simulate physiological conditions).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Sampling & Filtration: An aliquot of the supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Shake-Flask Solubility Measurement

Caption: Standard workflow for equilibrium solubility determination.

Lipophilicity Determination (LogP)

The n-octanol/water partition coefficient (P) is the primary measure of a compound's lipophilicity. It is typically expressed as its logarithm (LogP). The shake-flask method is a foundational technique described in OECD Guideline 107.[8][9]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The ratio of the concentration in the octanol phase to that in the aqueous phase gives the partition coefficient.

Step-by-Step Protocol:

-

Solvent Preparation: High-purity n-octanol and water are pre-saturated with each other by mixing and allowing them to separate.

-

Test Solution: A stock solution of this compound is prepared in one of the phases.

-

Partitioning: The stock solution is added to a separation vessel containing both pre-saturated n-octanol and water. The vessel is shaken vigorously to allow for partitioning of the analyte between the two phases and then centrifuged to ensure complete separation.[9]

-

Concentration Analysis: The concentration of the analyte in both the n-octanol and aqueous layers is determined using a suitable analytical method like HPLC-UV.

-

Calculation: LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

For higher throughput, the HPLC method (OECD Guideline 117) is often used, where retention time on a reverse-phase column is correlated with known LogP values of standard compounds.[10]

Predicted Spectroscopic Profile

While specific spectra for this compound are not publicly available, its structure allows for an expert prediction of its key spectroscopic features. This analysis is crucial for structure verification and quality control.

¹H NMR Spectroscopy

-

Aromatic Region (δ 7.0-8.0 ppm): The 3,4-difluorophenyl group will show complex multiplets due to proton-proton and proton-fluorine coupling.

-

Amide N-H (δ ~8.0-9.5 ppm): A broad singlet is expected for the amide proton. Its chemical shift can be concentration and solvent-dependent.

-

Aliphatic Chain (-CH₂-CH₂-): Two triplets are expected in the δ 2.5-4.0 ppm range. The methylene group adjacent to the carbonyl (-C(=O)-CH₂-) will be downfield of the one adjacent to the chlorine (-CH₂-Cl). Each will be split into a triplet by the adjacent methylene group.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal is expected around δ 165-175 ppm.[11]

-

Aromatic Carbons: Multiple signals are expected between δ 110-160 ppm. The carbons directly bonded to fluorine will show large C-F coupling constants.

-

Aliphatic Carbons: Two signals are expected in the δ 30-50 ppm range for the two methylene carbons.

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad absorption around 3300 cm⁻¹ is characteristic of the secondary amide N-H bond.[12]

-

C=O Stretch (Amide I band): A strong, sharp absorption is expected in the range of 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.[3]

-

N-H Bend (Amide II band): An absorption around 1550 cm⁻¹ is also characteristic of the secondary amide linkage.

-

C-F Stretches: Strong absorptions in the 1100-1250 cm⁻¹ region will be present due to the C-F bonds on the aromatic ring.

-

C-Cl Stretch: A weaker absorption is expected in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 219. Due to the presence of chlorine, a characteristic M+2 peak at m/z 221 with an intensity of approximately one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.

-

Key Fragmentation: Common fragmentation pathways for N-aryl amides include cleavage of the amide bond and fragmentation of the alkyl chain.

Synthesis and Reactivity

This compound is typically synthesized via a standard amidation reaction. Understanding its synthesis is key to anticipating potential impurities.

General Synthetic Pathway: The primary method involves the direct acylation of 3,4-difluoroaniline with 3-chloropropionyl chloride. This nucleophilic acyl substitution reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl byproduct.

General Synthesis Workflow

Caption: General workflow for the synthesis of N-aryl propanamides.

Conclusion

The define its potential as a synthetic intermediate. Its molecular weight, moderate lipophilicity (XLogP3 = 1.8), and solid nature at room temperature (M.P. = 76 °C) make it a tractable compound for laboratory use. The presence of multiple reactive sites—the chloroalkane tail, the amide bond, and the difluorophenyl ring—offers a versatile platform for further chemical modification. For professionals in drug development, a rigorous characterization using the standard methodologies outlined in this guide is not merely a data-gathering exercise; it is a critical step in risk mitigation and a prerequisite for efficient, data-driven progress toward novel chemical entities.

References

-

Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Kyrikou, I., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

-

LookChem. (2023, December 13). What are the physicochemical properties of drug?. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

KK Wagh College of Pharmacy. (n.d.). UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES. Retrieved from [Link]

-

Semantic Scholar. (2000). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Retrieved from [Link]

-

TAPI. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]

-

Slideshare. (n.d.). Physicochemical Properties of Pharmaceutical Substances | PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

-

Prasad Kuppa, R. (2021, January 21). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. LinkedIn. Retrieved from [Link]

-

OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

Regulations.gov. (2016, June 22). Final Report. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

MDPI. (2025, October 10). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. Retrieved from [Link]

-

ChemComplete. (2019, July 20). Solving Structures with MS, IR and NMR Lecture Course: Lesson 7 - Carbon 13 Analysis. YouTube. Retrieved from [Link]

-

MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

-

ResearchGate. (2013). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. thinksrs.com [thinksrs.com]

- 6. mt.com [mt.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 3-chloro-N-(3,4-difluorophenyl)propanamide: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-chloro-N-(3,4-difluorophenyl)propanamide, a halogenated secondary amide that serves as a versatile intermediate in synthetic chemistry. We will delve into its core physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, and explore its potential applications in drug discovery and materials science.

Core Physicochemical Properties

This compound, with the CAS Number 132669-28-4, is an organic compound characterized by a propanamide backbone linked to a 3,4-difluorophenyl ring.[1] The structure incorporates key functional groups that dictate its reactivity and utility: an amide linkage, a reactive terminal chloro- group, and an electron-deficient difluorinated aromatic ring. These features make it a valuable building block for more complex molecular architectures.

The key quantitative data and identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₈ClF₂NO | [1] |

| Molecular Weight | 219.62 g/mol | [1] |

| Monoisotopic Mass | 219.0262479 Da | [1] |

| CAS Number | 132669-28-4 | [1] |

| Melting Point | 76 °C | [1] |

| Boiling Point | 348.5 ± 42.0 °C (Predicted) | [1] |

| Density | 1.382 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3 | 1.8 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Synonyms | 3-chloro-N-(3,4-difluorophenyl)propionamide | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution reaction between 3,4-difluoroaniline and 3-chloropropionyl chloride. This standard amidation reaction is reliable, high-yielding, and proceeds via a well-understood mechanism.

Experimental Protocol: Step-by-Step Methodology

Objective: To synthesize this compound with high purity (>98%).

Materials:

-

3,4-Difluoroaniline

-

3-Chloropropionyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3,4-difluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermic nature of the acylation and prevent side reactions.

-

Reagent Addition: Add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Quenching: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove HCl and unreacted acid chloride), water, and finally brine.

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white to off-white solid.

Mechanistic Insight and Workflow Visualization

The core of this synthesis is the nucleophilic attack of the amine group of 3,4-difluoroaniline on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.

Caption: Nucleophilic acyl substitution mechanism.

The overall laboratory procedure follows a standard synthesis and purification workflow, as illustrated below.

Caption: General experimental synthesis workflow.

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, its structural motifs are relevant in several areas of chemical and pharmaceutical research. The applications of closely related halogenated secondary amides provide a strong basis for its utility.[2]

-

Scaffold for Drug Discovery: The compound is an ideal starting point for creating libraries of novel molecules. The terminal chlorine atom is a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups (e.g., amines, alcohols, thiols) to explore structure-activity relationships (SAR).[2]

-

Pharmacophore for Bioactive Molecules: The N-aryl amide structure is a common pharmacophore in medicinal chemistry. The presence of both chlorine and fluorine atoms can enhance binding affinity to specific protein targets and improve pharmacokinetic properties such as metabolic stability.[3] Related structures have been investigated for antimicrobial and enzyme inhibition activities.[2][3]

-

Intermediate for Agrochemicals and Specialty Chemicals: Like similar halogenated amides, this compound can serve as a building block in the synthesis of advanced agrochemicals and specialty chemicals.[2]

-

Materials Science: It can be utilized as a precursor or monomer for the synthesis of advanced materials and polymers with specific electronic or optical properties.[2]

Safety and Handling

This compound is categorized as an irritant.[1] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a well-defined chemical intermediate with significant potential for researchers in synthetic organic chemistry, drug discovery, and materials science. Its straightforward and high-yielding synthesis, combined with its versatile reactive sites, makes it a valuable building block for constructing complex molecular targets. The strategic placement of halogen atoms on the phenyl ring further enhances its utility as a scaffold for developing novel compounds with tailored biological or material properties.

References

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-chloro-N-(3,4-difluorophenyl)propanamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility profile of 3-chloro-N-(3,4-difluorophenyl)propanamide, a compound of interest for researchers, scientists, and drug development professionals.

While specific experimental solubility data for this compound is not extensively available in public literature, this guide will equip the reader with the foundational knowledge and detailed protocols necessary to independently and accurately establish its solubility characteristics. We will delve into the theoretical underpinnings of solubility, present validated experimental workflows, and discuss the anticipated influence of the compound's distinct structural features on its solubility behavior.

Compound at a Glance: this compound

-

Molecular Formula: C₉H₈ClF₂NO

-

Molecular Weight: 219.62 g/mol

-

Key Structural Features:

-

A propanamide backbone.

-

A chloro substituent on the propyl chain.

-

A difluorinated phenyl group attached to the amide nitrogen.

-

These features, particularly the halogen substituents and the amide linkage, are expected to play a significant role in the compound's solubility. The presence of fluorine and chlorine can modulate lipophilicity and crystal lattice energy, while the amide group offers potential for hydrogen bonding.[1][2][3][4]

Theoretical Framework: Understanding Solubility

Solubility is fundamentally defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution.[5] In the context of pharmaceutical sciences, we primarily distinguish between two types of solubility measurements: thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Solubility)

This is the true measure of a compound's solubility, representing the point of equilibrium between the dissolved and undissolved solid forms of the compound.[6][7] It is a critical parameter for pre-formulation and late-stage development, as it informs on the maximum achievable concentration under stable conditions.[8] The "gold standard" for determining thermodynamic solubility is the shake-flask method .[9][10]

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a solution over a shorter timeframe.[11][12] This is often determined in high-throughput screening (HTS) settings where a compound, typically dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer.[8][11][12] While not a true equilibrium measurement, kinetic solubility provides a rapid assessment of a compound's dissolution behavior, which is invaluable in early-stage drug discovery for ranking and prioritizing compounds.[8][11]

Experimental Determination of Solubility

A comprehensive solubility profile for this compound should be established by determining both its thermodynamic and kinetic solubility. Furthermore, the influence of pH on its solubility is a critical factor to investigate, given the presence of the amide group which can undergo hydrolysis under certain pH conditions.

Part 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, as outlined in the United States Pharmacopeia (USP) General Chapter <1236>, is the benchmark for measuring thermodynamic solubility.[5][9][13][14][15]

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing different aqueous media. Recommended media include:

-

Purified water

-

pH 1.2 buffer (simulated gastric fluid)

-

pH 4.5 buffer

-

pH 6.8 buffer (simulated intestinal fluid)

-

pH 7.4 buffer (physiological pH)

-

-

The use of biorelevant media such as FaSSIF and FeSSIF can also provide valuable insights.[16][17]

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Carefully separate the supernatant from the solid material by centrifugation or filtration through a low-binding filter.[19]

-

-

Quantification:

Part 2: Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility assays are designed for speed and are well-suited for early-stage drug discovery.[11][12][20] A common approach involves the use of 96-well filter plates.[21][22]

Experimental Workflow for Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.

-

Add the desired aqueous buffer to each well to achieve the final test concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.[23]

-

-

Incubation:

-

Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[12]

-

-

Filtration:

-

Quantification:

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent/Buffer | pH | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | ~7.0 | ||

| 0.1 M HCl | 1.2 | ||

| Acetate Buffer | 4.5 | ||

| Phosphate Buffer | 6.8 | ||

| Phosphate Buffer | 7.4 |

Table 2: Kinetic Solubility of this compound at 25°C

| Buffer | pH | Kinetic Solubility (µM) |

| Phosphate Buffer | 7.4 |

Influence of Molecular Structure on Solubility

The chemical structure of this compound provides several clues to its expected solubility behavior:

-

Amide Group: The amide linkage can act as both a hydrogen bond donor and acceptor, which can contribute favorably to its aqueous solubility. However, amides are generally considered to be neutral or very weakly basic, so significant changes in solubility with pH are not expected unless hydrolysis occurs at extreme pH values.

-

Halogen Substituents: The presence of two fluorine atoms and one chlorine atom will increase the lipophilicity of the molecule. Generally, fluorinated compounds tend to be more soluble than their chlorinated counterparts.[1][2] The overall effect of these halogens will be a balance between increased lipophilicity, which tends to decrease aqueous solubility, and potential alterations in crystal packing energy. The difluorophenyl moiety, in particular, is a common feature in many modern pharmaceuticals and its impact on solubility is of great interest.[3]

-

Potential for Co-solvency: For poorly soluble compounds, the use of co-solvents can significantly enhance solubility.[26][27][28] Investigating the solubility of this compound in various co-solvent systems (e.g., water-ethanol, water-propylene glycol) could be a valuable extension of this work.[27][29]

Advanced Characterization: pKa Determination

While the amide group is generally neutral, it is prudent to determine the pKa of this compound to confirm the absence of any ionizable groups within the physiological pH range. Potentiometric titration is a highly accurate method for pKa determination.[30][31][32][33][34]

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility profile of this compound. By adhering to the detailed protocols for determining both thermodynamic and kinetic solubility, and by considering the influence of pH and the compound's structural features, researchers can generate the critical data needed to advance its development. The principles and methodologies outlined herein are grounded in established scientific standards and are designed to ensure the generation of reliable and reproducible solubility data, a cornerstone of successful drug development.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]

-

Pharmatutor. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

-

Stuart, M., & Box, K. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8859–8866. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of a high-throughput solubility screening assay for use in antibody discovery. Retrieved from [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ECA Academy. (2022). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

-

ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

MasterControl. (n.d.). ICH Q6 Guidelines. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]

-

ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 14. biorelevant.com [biorelevant.com]

- 15. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 21. MultiScreen®HTS-PCF Filter Plates for Solubility Assays - Multiwell Plates [merckmillipore.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. pharmatutor.org [pharmatutor.org]

- 25. researchgate.net [researchgate.net]

- 26. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 27. Cosolvent - Wikipedia [en.wikipedia.org]

- 28. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 33. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 34. creative-bioarray.com [creative-bioarray.com]

spectroscopic data (NMR, IR, MS) for 3-chloro-N-(3,4-difluorophenyl)propanamide

An In-depth Technical Guide to the Spectroscopic Characterization of 3-chloro-N-(3,4-difluorophenyl)propanamide

Introduction

The molecular structure of this compound is presented below. The numbering conventions used throughout this guide are specified in the diagram.

Caption: Molecular structure of this compound.

Synthetic Pathway and its Implications on Purity

The synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of 3,4-difluoroaniline with 3-chloropropionyl chloride.[1] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct.

Caption: General synthetic scheme for this compound.

Understanding this synthetic route is crucial for spectroscopic analysis as residual starting materials or byproducts of side reactions can be identified. Potential impurities could include unreacted 3,4-difluoroaniline, triethylamine hydrochloride, or products of hydrolysis of the acid chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amide proton, and the two methylene groups of the propanamide chain.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 9.0 | Broad Singlet | 1H | N-H | The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

| ~ 7.6 - 7.8 | Doublet of Doublets | 1H | Ar-H₂ | This proton is ortho to the amide group and meta to a fluorine atom, leading to a downfield shift. It will be split by the adjacent H₆ and the fluorine at C₃. |

| ~ 7.0 - 7.2 | Multiplet | 2H | Ar-H₅ , Ar-H₆ | These aromatic protons will show complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms. |

| ~ 3.8 - 4.0 | Triplet | 2H | -CH₂-Cl (C₉-H₂ ) | The methylene group adjacent to the electronegative chlorine atom is expected to be deshielded and appear at a lower field. It will be split into a triplet by the neighboring C₈ protons. |

| ~ 2.7 - 2.9 | Triplet | 2H | -CO-CH₂- (C₈-H₂ ) | This methylene group is adjacent to the carbonyl group and will be split into a triplet by the neighboring C₉ protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 400 MHz spectrometer.

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID) signal, and then phase and baseline correct the resulting spectrum. Integrate the peaks to determine the relative ratios of the protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C =O (C₇) | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield.[2] |

| ~ 145 - 160 (d) | C -F (C₃, C₄) | Carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be shifted downfield due to fluorine's high electronegativity. |

| ~ 135 (d) | C -N (C₁) | The aromatic carbon attached to the nitrogen will be influenced by both the nitrogen and the fluorine atoms, with coupling to the fluorine at C₄. |

| ~ 115 - 125 | Aromatic C H (C₂, C₅, C₆) | These carbons will appear in the typical aromatic region and will exhibit coupling to the fluorine atoms. |

| ~ 40 | -C H₂-Cl (C₉) | The carbon atom bonded to chlorine is deshielded relative to a simple alkane carbon. |

| ~ 38 | -CO-C H₂- (C₈) | The carbon adjacent to the carbonyl group is also deshielded. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe on the NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are often necessary to obtain a good spectrum, especially for quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3250 - 3350 | N-H stretch | Medium-Strong, Broad | Secondary Amide |

| 3050 - 3150 | Aromatic C-H stretch | Medium | Aryl C-H |

| 2850 - 2960 | Aliphatic C-H stretch | Medium | -CH₂- |

| 1660 - 1680 | C=O stretch (Amide I) | Strong | Amide Carbonyl |

| 1510 - 1560 | N-H bend (Amide II) | Strong | Secondary Amide |

| 1450 - 1500 | Aromatic C=C stretch | Medium-Strong | Aromatic Ring |

| 1100 - 1250 | C-F stretch | Strong | Aryl-Fluoride |

| 650 - 800 | C-Cl stretch | Medium-Strong | Alkyl-Chloride |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Rationale |

| 219/221 | [M]⁺ | Molecular Ion: The presence of a peak at m/z 219 and a smaller peak at m/z 221 (in an approximate 3:1 ratio) would be indicative of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). |

| 129 | [F₂C₆H₃NH₂]⁺ | Fragment: Loss of the 3-chloropropionyl group via cleavage of the amide C-N bond. |

| 90/92 | [ClCH₂CH₂CO]⁺ | Fragment: Cleavage of the amide C-N bond with charge retention on the acyl fragment. |

| 55 | [CH₂=CHCO]⁺ | Fragment: Loss of HCl from the [ClCH₂CH₂CO]⁺ fragment. |

digraph "Fragmentation" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];M [label="[C₉H₈ClF₂NO]⁺\nm/z = 219/221", fillcolor="#FFFFFF"]; frag1 [label="[C₃H₄ClO]⁺\nm/z = 90/92", fillcolor="#FFFFFF"]; frag2 [label="[C₆H₅F₂N]⁺\nm/z = 129", fillcolor="#FFFFFF"];

M -> frag1 [label="- •C₆H₄F₂N", fontcolor="#EA4335"]; M -> frag2 [label="- •C₃H₄ClO", fontcolor="#4285F4"]; }

Sources

potential biological activities of 3-chloro-N-(3,4-difluorophenyl)propanamide

An In-Depth Technical Guide to the Potential Biological Activities of 3-chloro-N-(3,4-difluorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic compound of significant interest in drug discovery, positioned at the intersection of two powerful chemical motifs: a reactive chloroacetamide "warhead" and a difluorophenyl "guidance" system. While direct biological studies of this specific molecule are not extensively published, a comprehensive analysis of its structural components allows for the formulation of robust hypotheses regarding its potential as a targeted covalent inhibitor. This guide synthesizes information from related chemical classes to predict its biological activities, outlines potential mechanisms of action, and provides a strategic, multi-phase experimental framework for its validation and development. The central hypothesis is that this compound acts as an irreversible enzyme inhibitor, likely targeting proteins with nucleophilic residues, such as cysteine, in their active sites. Potential therapeutic areas could include oncology, infectious diseases, or agriculture, mirroring the activities of its structural analogues.

Introduction and Rationale: Deconstructing the Molecule

The therapeutic potential of this compound can be rationally predicted by dissecting its structure into two key functional domains:

-

The Electrophilic "Warhead": A 3-Chloropropanamide Moiety. The terminal chloropropanamide group is a class of reactive electrophile known as a chloroacetamide. This functional group is designed to form a stable, irreversible covalent bond with a nucleophilic amino acid residue on a target protein.[1] Chloroacetamides are well-established warheads in the design of covalent inhibitors, which offer distinct advantages, including high potency, prolonged duration of action, and the ability to overcome drug resistance.[2][3][4] The formation of an irreversible bond can effectively shut down a protein's function until the protein is resynthesized, leading to a sustained therapeutic effect from lower and less frequent doses.[3][5]

-

The "Guidance System": An N-(3,4-difluorophenyl) Moiety. This portion of the molecule is responsible for non-covalent interactions that guide the inhibitor to the specific binding pocket of its target protein. The 3,4-difluoro substitution pattern is a common feature in modern medicinal chemistry, particularly within kinase inhibitors.[6][7] Fluorine atoms can enhance metabolic stability, increase binding affinity through favorable interactions, and modulate the molecule's overall physicochemical properties to improve its drug-like characteristics.[8]

Therefore, the logical hypothesis is that this compound is a targeted covalent inhibitor , where the difluorophenyl group directs the molecule to a specific protein, and the chloroacetamide warhead subsequently forms an irreversible bond, inactivating it.

Physicochemical Profile and In Silico Predictions

A preliminary assessment of the compound's drug-likeness can be performed using calculated physicochemical properties.

| Property | Predicted Value | Significance |

| Molecular Formula | C₉H₈ClF₂NO | - |

| Molecular Weight | 219.62 g/mol | Complies with Lipinski's Rule of Five (<500 Da) |

| XLogP3 | 1.8 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10) |

| Polar Surface Area | 29.1 Ų | Suggests good oral bioavailability |

Data sourced from PubChem and other chemical databases.

These in silico parameters suggest that the compound possesses favorable properties for oral bioavailability and cell permeability. The structural similarity to known bioactive molecules allows for the prediction of several potential target classes:

-

Protein Kinases: The N-(3,4-difluorophenyl) group is prevalent in inhibitors of kinases like B-Raf.[6][7]

-

Bacterial Enzymes: The chloroacetamide warhead is effective against bacterial enzymes with active site cysteines, such as MurA, which is involved in cell wall synthesis.[9]

-

Enzymes in Fatty Acid Synthesis: Chloroacetamide herbicides are known to inhibit very-long-chain fatty acid elongases by covalently binding to an active site cysteine.[10][11]

-